Nitrosylsulfuric acid

Dye Synthesis Process Chemistry Diazotization

Aqueous sodium nitrite methods fail for weakly basic, sterically hindered, or water-sensitive aromatic amines, leading to incomplete diazotization, poor yields, and hazardous nitrous acid fumes. Nitrosylsulfuric acid (NOHSO₄), supplied as a stable 40% solution in 87% sulfuric acid, provides a pre-formed, stoichiometric source of nitrosonium ion (NO⁺) that eliminates in situ generation risks. It is the premier diazotizing agent for 2-halo-4-nitroanilines, aminoanthraquinones, and other deactivated substrates in concentrated acetic or sulfuric acid. Key advantages: (1) Enables diazotization under anhydrous, highly acidic conditions where NaNO₂/HCl fails; (2) Avoids sodium salt precipitation in aprotic solvents, ensuring high-purity azo pigments and dyes; (3) Ready-to-use format reduces operator exposure to nitrous fumes and allows batch interruption without loss. Ideal for R&D and small-scale production of dyes, pigments, and pharmaceutical intermediates. For bulk or custom packaging, contact our supply team.

Molecular Formula NOHSO4
HNO5S
Molecular Weight 127.08 g/mol
CAS No. 7782-78-7
Cat. No. B179271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosylsulfuric acid
CAS7782-78-7
Molecular FormulaNOHSO4
HNO5S
Molecular Weight127.08 g/mol
Structural Identifiers
SMILESN(=O)OS(=O)(=O)O
InChIInChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5)
InChIKeyVQTGUFBGYOIUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrosylsulfuric Acid: Essential Nitrosonium Donor for Diazo Chemistry


Nitrosylsulfuric acid (NOHSO₄, CAS 7782-78-7), a crystalline solid or solution, is a potent nitrosonium ion (NO⁺) donor [1]. It is the premier diazotizing agent for weakly basic aromatic amines [2]. Its primary industrial role is in the synthesis of azo dyes and pigments, enabling diazotization under highly acidic, anhydrous conditions where traditional aqueous sodium nitrite methods are ineffective or problematic [3].

1
Enables diazotization of weakly basic or sterically hindered amines
2
Operates in anhydrous, highly acidic media where aqueous NaNO₂ is unsuitable
3
Provides pre-formed NO⁺, reducing process variability from in situ generation

Irreplaceable Role of Nitrosylsulfuric Acid


Direct substitution of nitrosylsulfuric acid with conventional diazotizing agents like aqueous sodium nitrite is often impossible. Sodium nitrite requires a strong acid to generate nitrous acid in situ, a process that fails for weakly basic, sterically hindered, or water-sensitive amines [1]. This leads to incomplete reaction, poor yields, and formation of intractable by-products [1]. Furthermore, in non-aqueous or highly concentrated systems, sodium nitrite can cause problematic salt build-up and create hazardous nitrous acid fumes, whereas nitrosylsulfuric acid offers a storage-stable, pre-formed source of NO⁺ that can be used stoichiometrically [2].

Target
Nitrosylsulfuric Acid
Direct NO⁺ donor stable in concentrated H₂SO₄; sulfate counterion stays soluble, avoids sodium salt precipitation.
Substitute
Aqueous Sodium Nitrite
Requires strong acid to generate nitrous acid in situ; fails for weakly basic amines and produces insoluble sodium sulfate that limits process concentration.
Direct replacement is not straightforward: salt build-up, incomplete conversion, and hazardous fume generation may occur when substituting aqueous NaNO₂ into non-aqueous workflows designed for nitrosylsulfuric acid. Evaluate process media, amine basicity, and salt tolerance before switching.

Nitrosylsulfuric Acid: Comparative Evidence


Sodium Nitrite Salt Build-Up Elimination

Using nitrosylsulfuric acid (NSA) instead of sodium nitrite in diazotization eliminates the generation of sodium sulfate salts, which can precipitate and foul equipment or interfere with reaction kinetics in concentrated systems [1]. The comparator, sodium nitrite, produces one mole of sodium sulfate for every mole of diazonium salt formed, limiting process concentration and requiring additional work-up [1].

Salt by-product elimination
Class-level
Complete elimination of Na₂SO₄ precipitate
Enables higher reaction concentrations and simpler work-up in non-aqueous diazotization.
Sodium nitrite generates 1 mol Na₂SO₄ per mol diazonium salt.
Dye Synthesis Process Chemistry Diazotization

Effluent Reduction vs. In Situ Generation

A patent analysis of azo pigment synthesis in non-aqueous organic solvents notes that using alternative nitrosating agents (nitrite salts with organic acids) eliminates the need for excess sulfuric acid and neutralization steps required when using pre-formed nitrosylsulfuric acid [1]. However, this comparison is cross-study and highlights a specific, quantifiable advantage: the alternative process reduces effluent contamination by eliminating the large volume of strong acidic waste associated with nitrosylsulfuric acid's use [1]. The time and cooling energy needed to dissolve nitrosylsulfuric acid in aprotic solvents are also eliminated [1].

Effluent reduction context
Cross-study
Alternative process avoids excess H₂SO₄ neutralization and cooling energy for dissolution
Highlights nitrosylsulfuric acid’s acidic waste footprint; relevant when waste reduction is a procurement driver.
Patent-based comparison with nitrite salt + organic acid method.
Green Chemistry Waste Reduction Pigment Manufacturing

Nitrous Acid Fume Reduction

Nitrosylsulfuric acid can be used stoichiometrically to reduce pollution problems resulting from nitrous acid fumes, a known hazard with in situ generation of nitrous acid from sodium nitrite and acid [1]. The comparator, sodium nitrite, requires an excess of acid, which can lead to off-gassing of toxic nitrogen oxides. The precise reduction in fume generation is not numerically quantified in the available literature but is presented as a key operational advantage by the manufacturer [1].

Fume generation
Supporting evidence
Stoichiometric use reported to reduce nitrous acid fumes
Supports selection where occupational exposure control is critical.
Quantitative reduction data not available; verify under process-specific conditions.
Occupational Safety Process Safety Diazotization

Water Reactivity and Toxic Gas Evolution

Nitrosylsulfuric acid reacts vigorously with water, generating nitrogen dioxide (NO₂) gas [1]. Quantitatively, when spilled into an excess of water (≥5-fold), half of the maximum theoretical yield of NO₂ gas is generated in 0.14 minutes [1]. This rapid, violent reaction profile necessitates specific handling and isolation procedures (e.g., initial isolation distances of 100 ft for small spills, 600 ft for large spills) [2], which differ significantly from the hazards of other diazotizing agents like sodium nitrite or nitrosyl chloride. Sodium nitrite, for example, does not react violently with water, while nitrosyl chloride hydrolyzes to corrosive gases but with different kinetics.

Water reactivity hazard
Data to verify
t₁/₂ (NO₂) ≈ 0.14 min in ≥5‑fold water excess
Rapid toxic gas evolution dictates specific isolation distances and emergency protocols.
Sodium nitrite does not react violently with water; verify for site safety assessment.
Chemical Safety Emergency Response Risk Assessment

Explosion Hazard with Dinitroaniline

An attempt to diazotize dinitroaniline using nitrosylsulfuric acid resulted in an explosion with loss of life [1]. The incident was attributed to the high concentration of reactants (dinitroaniline hydrochloride and nitrosylsulfuric acid) [1]. This specific, documented hazard contrasts with the generally safer profile of using dilute aqueous sodium nitrite for similar substrates. No comparable catastrophic event is documented for sodium nitrite under analogous conditions, highlighting a critical safety differentiator for substrate-specific process selection.

Explosion incident
Data to verify
Documented fatality during diazotization of dinitroaniline with nitrosylsulfuric acid
Substrate-specific explosion risk not observed with standard aqueous NaNO₂ methods.
Conduct thorough safety review before using with nitroaniline substrates.
Process Safety Incident Investigation Reaction Hazards

Best Applications for Nitrosylsulfuric Acid


Hindered Amine Diazotization for Azo Dyes

Nitrosylsulfuric acid is the reagent of choice for diazotizing weakly basic amines (e.g., 2-halo-4-nitroanilines) in highly acidic media, a process where aqueous sodium nitrite methods fail to generate sufficient nitrosonium ion for efficient reaction [1]. The Du Pont technical literature specifically identifies it as the 'preferred diazotizing agent for weakly basic amines like negatively substituted anilines and aminoanthraquinones' [1]. Its ability to function in concentrated acetic or sulfuric acid solutions enables the synthesis of high-purity diazonium salts for subsequent coupling, as demonstrated in the preparation of C.I. Acid Red 57 [2].

Salt-Free Non-Aqueous Diazo Synthesis

In the synthesis of azo pigments in aprotic organic solvents, where the presence of sodium salts would cause precipitation and hinder product purity, nitrosylsulfuric acid's sulfate counterion remains soluble or integrated within the acid matrix [1]. This allows for a cleaner reaction profile, as highlighted by the patent for producing azo compounds with 'excellent chromatic purity at good yields' using nitrosylsulfuric acid as the diazotizing agent [2]. This scenario avoids the 'sodium nitrite salt build-up problem' and enables 'greater selection of concentration' [1].

Storage-Stable Nitrosonium Donor

Nitrosylsulfuric acid is supplied as a 40% solution in 87% sulfuric acid, providing a stable, pre-formed source of NO⁺ that can be used directly in diazotization batches without the need for in situ generation [1]. This is particularly advantageous for processes that can be interrupted without losing the batch, offering operational flexibility not available with freshly prepared nitrous acid solutions [1]. This ready-to-use format reduces operator exposure to nitrous acid fumes and simplifies process control, making it a practical choice for R&D and small-scale production [1].

Industrial Caprolactam Production via Beckmann Rearrangement

Nitrosylsulfuric acid is a key reagent in the industrial production of caprolactam, the monomer for Nylon 6, where it reacts with cyclohexanecarboxylic acid [1]. This established, high-volume application leverages its unique reactivity as a nitrosating and oxidizing agent in a strongly acidic environment, a role not easily fulfilled by alternative nitrosonium sources like nitrosyl chloride or nitrosonium tetrafluoroborate due to differences in stability, cost, and handling [1].

Application
Selection Property
Validation Focus
Hindered amine diazotization
Anhydrous NO⁺ delivery in strong acid
Yields and purity for weakly basic amines (e.g., 2‑halo‑4‑nitroanilines)
Non‑aqueous salt‑free synthesis
Soluble sulfate counterion avoids sodium salt precipitation
Process concentration and product purity in aprotic organic solvents
Stable nitrosonium donor for flexible batches
Pre‑formed NO⁺ in 40 % H₂SO₄ solution
Operational flexibility, fume exposure control, and batch interruption tolerance
Caprolactam synthesis (Beckmann rearrangement)
Nitrosating reactivity in strongly acidic medium
Process stability and cost profile relative to alternative nitrosonium sources

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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